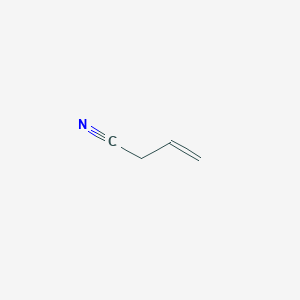
3-Butenenitrile
Cat. No. B123554
:
109-75-1
M. Wt: 67.09 g/mol
InChI Key: SJNALLRHIVGIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06703182B1
Procedure details


6.17 g (0.03 mol) of 4-methyl-benzenediazonium tetrafluoroborate (mp 105-110° C.; prepared by nitrosation of p-toluidine with sodium nitrite in aqueous fluoboric acid according to A. Roe, Org. Reactions vol V, 1949,193) are suspended in 60 ml of ethanol. Allyl cyanide (4.0 g; 0.06 mol) and palladium acetate (67 mg; 0.3 mmol) are added, and the light orange suspension is heated gently to 46° C., at which temperature a gentle evolution of nitrogen is visible. The mixture is stirred at the same temperature until the nitrogen evolution ceases (ca 3 h), resulting in a dark brown clear solution. The reaction mixture is poured into 300 ml of cold water and extracted with 2×100 ml of hexane:ethyl acetate 85:15 (v:v). The organic phases are washed with saturated aqueous sodium bicarbonate, water, brine, and dried over magnesium sulfate. The light green solution is concentrated to ca 20 ml by rotary evaporation, and allowed to crystallize in the refrigerator. Filtration yields 2.5 g (53%) of 4-p-tolyl-but-3-enenitrile as very thin, colorless leaflets, mp 60-61° C., consisting of the pure (E) isomer, as determined by 1H-NMR.








Yield
53%
Identifiers


|
REACTION_CXSMILES
|
F[B-](F)(F)F.[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([N+]#N)=[CH:9][CH:8]=1.NC1C=CC(C)=CC=1.N([O-])=O.[Na+].[CH2:27]([C:30]#[N:31])[CH:28]=[CH2:29]>[H+].[B-](F)(F)(F)F.C(O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[C:7]1([CH3:6])[CH:12]=[CH:11][C:10]([CH:29]=[CH:28][CH2:27][C:30]#[N:31])=[CH:9][CH:8]=1 |f:0.1,3.4,6.7,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.17 g
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.CC1=CC=C(C=C1)[N+]#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)C#N
|
|
Name
|
|
|
Quantity
|
67 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
46 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at the same temperature until the nitrogen evolution ceases (ca 3 h)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in a dark brown clear solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 2×100 ml of hexane:ethyl acetate 85:15 (v:v)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phases are washed with saturated aqueous sodium bicarbonate, water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The light green solution is concentrated to ca 20 ml by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize in the refrigerator
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)C=CCC#N)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.5 g | |
| YIELD: PERCENTYIELD | 53% | |
| YIELD: CALCULATEDPERCENTYIELD | 53% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
